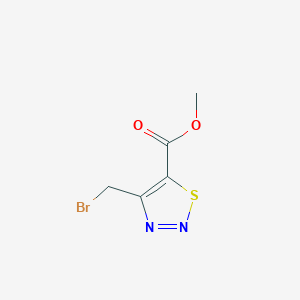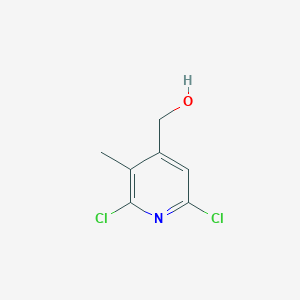
Methyl (Z)-4-Hydroxy-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-4-Hydroxy-2-butenoate is an organic compound with the molecular formula C5H8O3 It is a methyl ester derivative of 4-hydroxy-2-butenoic acid and features a (Z)-configuration around its double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl (Z)-4-Hydroxy-2-butenoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (Z)-4-Hydroxy-2-butenoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding keto ester.
Reduction: The double bond can be reduced to yield the saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products:
Oxidation: Methyl 4-oxo-2-butenoate.
Reduction: Methyl 4-hydroxybutanoate.
Substitution: Methyl 4-chloro-2-butenoate or Methyl 4-bromo-2-butenoate.
Applications De Recherche Scientifique
Methyl (Z)-4-Hydroxy-2-butenoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Methyl (Z)-4-Hydroxy-2-butenoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
- Methyl (E)-4-Hydroxy-2-butenoate
- Methyl 4-Hydroxy-3-butenoate
- Methyl 3-Hydroxy-2-butenoate
Comparison: Methyl (Z)-4-Hydroxy-2-butenoate is unique due to its (Z)-configuration, which influences its reactivity and interaction with other molecules. Compared to its (E)-isomer, it may exhibit different chemical and biological properties, making it valuable for specific applications. The presence of the hydroxyl group at the 4-position also distinguishes it from other similar compounds, contributing to its distinct reactivity profile.
Propriétés
Formule moléculaire |
C5H8O3 |
|---|---|
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
methyl 4-hydroxybut-2-enoate |
InChI |
InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h2-3,6H,4H2,1H3 |
Clé InChI |
QBFTZEUCFMABJD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline](/img/structure/B13660635.png)
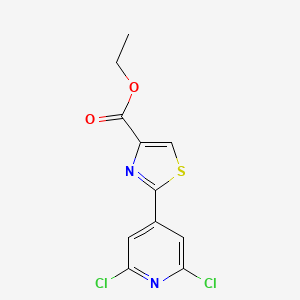
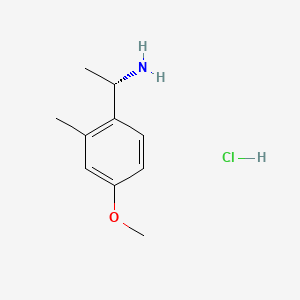




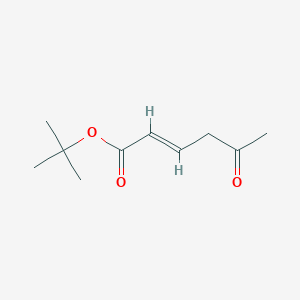
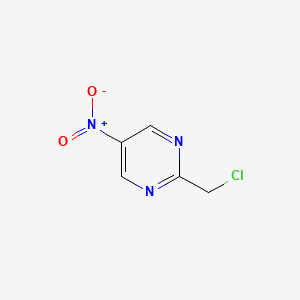
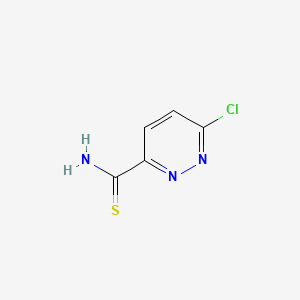

![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)
